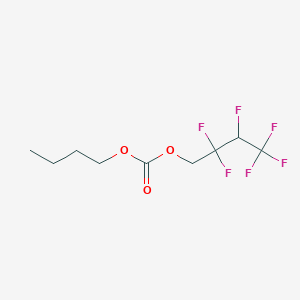

Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

CAS No.:

Cat. No.: VC16220040

Molecular Formula: C9H12F6O3

Molecular Weight: 282.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12F6O3 |

|---|---|

| Molecular Weight | 282.18 g/mol |

| IUPAC Name | butyl 2,2,3,4,4,4-hexafluorobutyl carbonate |

| Standard InChI | InChI=1S/C9H12F6O3/c1-2-3-4-17-7(16)18-5-8(11,12)6(10)9(13,14)15/h6H,2-5H2,1H3 |

| Standard InChI Key | QICOCLNMODAUSR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)OCC(C(C(F)(F)F)F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate features a carbonate ester backbone where one oxygen atom bridges a butyl group () and a hexafluorobutyl chain (). The hexafluorobutyl moiety introduces significant electronegativity and steric hindrance, altering the compound’s solubility and reactivity compared to non-fluorinated carbonates .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1980035-03-7 | |

| Molecular Formula | ||

| Molecular Weight | 282.18 g/mol | |

| IUPAC Name | butyl 2,2,3,4,4,4-hexafluorobutyl carbonate | |

| SMILES Notation | CCCCOC(=O)OCC(C(C(F)(F)F)F)(F)F |

The compound’s fluorinated segment enhances thermal stability and resistance to nucleophilic attack, traits critical for applications in harsh environments .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves reacting a fluorinated alcohol with a chloroformate derivative under controlled conditions. For example, 2,2,3,4,4,4-hexafluorobutanol may react with butyl chloroformate in the presence of a base such as pyridine to yield the target compound.

This method aligns with strategies used for analogous fluorinated carbonates, where the choice of solvent and temperature optimizes yield and purity .

Reactivity Profile

Physicochemical Properties

Limited experimental data are available for this specific compound, but inferences can be drawn from structurally related fluorocarbonates:

-

Thermal Stability: Fluorinated carbonates generally exhibit higher decomposition temperatures (>200°C) compared to their non-fluorinated counterparts due to strong C–F bonds .

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., dimethylformamide) but insoluble in water, a trait common to fluorinated organics .

Table 2: Comparative Properties of Fluorinated Carbonates

| Compound | Boiling Point (°C) | Density (g/cm³) | Application |

|---|---|---|---|

| Methyl 2,2,2-trifluoroethyl carbonate | 145–150 | 1.32 | Li-ion battery electrolyte |

| Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate | N/A | N/A | Advanced coatings |

Industrial and Research Applications

Electrolyte Cosolvents in Lithium-Ion Batteries

Fluorinated carbonates like methyl 2,2,2-trifluoroethyl carbonate (MTFEC) are widely used in lithium-ion batteries due to their low flammability and wide operating temperature range (–60°C to +40°C) . Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate’s structural similarity suggests potential as a high-performance electrolyte additive, though direct studies are lacking .

Coatings and Surface Modifications

The compound’s chemical inertness and hydrophobic fluorinated tail make it suitable for water-repellent coatings and corrosion-resistant films. Applications in aerospace and automotive industries are plausible, given the demand for durable surface treatments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume